molecular formula C16H26N4O5 B12936131 Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate

Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate

Cat. No.: B12936131
M. Wt: 354.40 g/mol
InChI Key: PKPVULVRFNDBBC-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate is a complex organic compound featuring a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidine derivatives, followed by the introduction of aminoacetyl and carbonyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, amino acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.

Scientific Research Applications

Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system, known for their biological activity.

    Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.

Uniqueness

Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H26N4O5

Molecular Weight

354.40 g/mol

IUPAC Name

ethyl 2-[[1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetate

InChI

InChI=1S/C16H26N4O5/c1-2-25-14(22)10-18-15(23)11-5-3-8-20(11)16(24)12-6-4-7-19(12)13(21)9-17/h11-12H,2-10,17H2,1H3,(H,18,23)

InChI Key

PKPVULVRFNDBBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CN

Origin of Product

United States

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